molecular formula C19H22FN3O3 B1671348 Enrofloxacin CAS No. 93106-60-6

Enrofloxacin

Katalognummer: B1671348
CAS-Nummer: 93106-60-6
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: SPFYMRJSYKOXGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Enrofloxacin is a synthetic antibacterial agent belonging to the fluoroquinolone class of antibiotics. It is primarily used in veterinary medicine to treat bacterial infections in animals. This compound is known for its broad-spectrum activity against both Gram-negative and Gram-positive bacteria, making it a valuable tool in combating various infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Enrofloxacin is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

    Formation of the quinolone core: The process begins with the formation of the quinolone core structure, which is achieved through the cyclization of appropriate precursors.

    Introduction of the fluoro group: A fluorine atom is introduced into the quinolone core to enhance the antibacterial activity.

    Addition of the piperazine ring: The piperazine ring is attached to the quinolone core to improve the compound’s pharmacokinetic properties.

    Final modifications: Additional chemical modifications are made to optimize the compound’s efficacy and stability

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Analyse Chemischer Reaktionen

Arten von Reaktionen: Enrofloxacin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte this compound-Derivate mit veränderter antibakterieller Aktivität und pharmakokinetischen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Veterinary Medicine

1.1. Common Applications in Domestic Animals

Enrofloxacin is widely prescribed for treating bacterial infections in dogs and cats. The most common conditions treated include:

  • Skin Infections : Effective against Staphylococcus intermedius and other bacteria causing pyoderma.
  • Urinary Tract Infections : Demonstrated efficacy in treating infections caused by Escherichia coli, with recovery rates reaching 88.6% in treated dogs .
  • Respiratory Infections : Used for pneumonia and other respiratory diseases associated with susceptible bacteria .

1.2. Efficacy in Farm Animals

This compound has significant applications in livestock, particularly in cattle and poultry:

  • Cattle : Effective against mastitis, respiratory diseases, and gastrointestinal infections. For instance, it has been shown to effectively treat Mannheimia haemolytica infections in bovine respiratory disease at doses of 7.5 mg/kg .
  • Poultry : Administered to treat salmonellosis and colibacteriosis. Studies indicate that this compound is more effective than other antibiotics like florfenicol for treating mixed infections in turkeys .

Pharmacodynamics and Administration

This compound exhibits high bioavailability and is typically administered orally or via injection. The pharmacokinetics vary by species:

  • Dogs and Cats : The standard dosage ranges from 5 to 20 mg/kg depending on the severity of the infection .
  • Cattle : Doses can vary significantly based on the type of infection; for mastitis treatment, higher doses have been utilized effectively .

3.1. Study on Efficacy Against Specific Pathogens

A study demonstrated that this compound effectively treated Pseudomonas aeruginosa infections in fish at doses of 10 to 20 mg/kg when incorporated into medicated feed . This highlights its versatility beyond traditional veterinary applications.

3.2. Resistance Patterns

Research indicates that while this compound is effective, its use can lead to increased antibiotic resistance if not managed properly. A study on broiler chickens showed that this compound application affected the gut microbiota diversity and increased the prevalence of antibiotic resistance genes . This underscores the importance of judicious use in veterinary settings.

Comparative Efficacy Table

Animal TypeCommon Conditions TreatedTypical DosageRecovery Rates
DogsSkin infections, UTIs5-20 mg/kgUp to 88.6%
CatsConjunctivitis, skin infections5 mg/kg92% recovery
CattleMastitis, respiratory infections7.5 mg/kg65% recovery (with ceftiofur)
PoultrySalmonellosis, colibacteriosis10 mg/kg (in water)Effective against mixed infections

Vergleich Mit ähnlichen Verbindungen

Enrofloxacin gehört zur Klasse der Fluorchinolon-Antibiotika, zu denen auch andere Verbindungen wie Ciprofloxacin, Norfloxacin und Ofloxacin gehören. Im Vergleich zu diesen ähnlichen Verbindungen zeichnet sich this compound durch seine veterinärmedizinischen Anwendungen und seine spezifischen pharmakokinetischen Eigenschaften bei Tieren aus. Während Ciprofloxacin ein Hauptmetabolit von this compound ist und in der Humanmedizin eingesetzt wird, ist this compound speziell für die Veterinärmedizin formuliert .

Ähnliche Verbindungen:

  • Ciprofloxacin
  • Norfloxacin
  • Ofloxacin
  • Levofloxacin
  • Moxifloxacin

This compound zeichnet sich durch seine hohe Wirksamkeit gegen ein breites Spektrum bakterieller Krankheitserreger und seinen maßgeschneiderten Einsatz in der Veterinärmedizin aus .

Biologische Aktivität

Enrofloxacin is a fluoroquinolone antibiotic widely used in veterinary medicine, particularly for treating bacterial infections in animals. This article explores its biological activity, mechanisms of action, pharmacokinetics, clinical efficacy, and resistance development based on diverse research findings.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription:

  • DNA Gyrase : Introduces negative supercoils into DNA, facilitating replication and transcription.
  • Topoisomerase IV : Separates intertwined DNA molecules during cell division.

This compound binds non-covalently to the DNA-topoisomerase complex, causing conformational changes that inhibit DNA replication. At low concentrations, it can induce a bacteriostatic effect by triggering the SOS response in bacteria, while higher concentrations lead to bactericidal effects by fragmenting bacterial chromosomes .

Pharmacokinetics

The pharmacokinetics of this compound varies across species but generally shows high tissue distribution. Key parameters include:

  • Volume of Distribution : Typically greater than 1, indicating extensive tissue penetration.
  • Protein Binding : this compound exhibits high protein binding rates, affecting its bioavailability and distribution in tissues .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Volume of Distribution> 1
Protein BindingHigh
Half-lifeVaries by species

Clinical Efficacy

This compound has demonstrated effectiveness against a range of pathogens in various animal species. Some notable findings include:

  • Salmonella in Chickens : Treatment with 100 mg/kg body weight effectively eradicated Salmonella Typhimurium while minimizing resistance selection .
  • Bacterial Infections in Cattle : Administering 7.5 mg/kg subcutaneously showed efficacy against Mannheimia haemolytica, a common pathogen in bovine respiratory disease .
  • Skin Infections in Dogs : A dosage of 5 mg/kg was effective for treating pyoderma caused by Staphylococcus intermedius .

Case Study: Treatment of Salmonella in Chickens

In a controlled study, three treatment groups were evaluated for their response to this compound:

  • Group A : 100 mg/kg - Complete eradication of Salmonella.
  • Group B : PK/PD designed dosage (4 mg/kg) - Initial reduction but persistence post-treatment.
  • Group C : 0.1 mg/kg - Ineffective at eliminating Salmonella .

Resistance Development

While this compound is effective, its use has raised concerns regarding antibiotic resistance. Studies indicate that:

  • High doses can select for resistant coliforms (4.0–60.8%) following treatment cessation .
  • Continuous monitoring is essential to mitigate the risk of developing resistant strains.

Metabolism and Excretion

This compound is metabolized primarily to ciprofloxacin in most animal species, with various metabolites being inactive. The metabolism involves processes such as N-dealkylation and glucuronide conjugation .

Table 2: Metabolites of this compound

MetaboliteActivity
CiprofloxacinActive
Other metabolitesInactive

Eigenschaften

IUPAC Name

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFYMRJSYKOXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045619
Record name Enrofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enrofloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029861
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>53.9 [ug/mL] (The mean of the results at pH 7.4), Slightly sol in water @ pH 7
Record name SID855596
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name ENROFLOXACIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6952
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Pale yellow crystals

CAS No.

93106-60-6
Record name Enrofloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93106-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enrofloxacin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093106606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enrofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11404
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enrofloxacin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Enrofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DX3XEK1BN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ENROFLOXACIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6952
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Enrofloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029861
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

219-221 °C, 219 - 221 °C
Record name ENROFLOXACIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6952
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Enrofloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029861
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enrofloxacin
Reactant of Route 2
Reactant of Route 2
Enrofloxacin
Reactant of Route 3
Reactant of Route 3
Enrofloxacin
Reactant of Route 4
Reactant of Route 4
Enrofloxacin
Reactant of Route 5
Enrofloxacin
Reactant of Route 6
Reactant of Route 6
Enrofloxacin
Customer
Q & A

Q1: How does Enrofloxacin exert its antibacterial effect?

A1: this compound targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair. [, ] By inhibiting these enzymes, this compound disrupts DNA synthesis, leading to bacterial cell death. [, ]

Q2: What is the molecular structure of this compound?

A2: this compound's molecular formula is C19H22FN3O3. Its molecular weight is 359.4 g/mol. []

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, research papers commonly utilize High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection to analyze this compound concentrations. [, ]

Q4: Has this compound been incorporated into delivery systems for localized treatment?

A4: Yes, research has investigated the incorporation of this compound into polymethylmethacrylate (PMMA) and calcium sulfate beads for sustained drug release in local infections. [, ]

Q5: How is this compound metabolized in the body?

A5: this compound is primarily metabolized in the liver to ciprofloxacin, its major active metabolite. [, , ]

Q6: How does the route of administration affect this compound pharmacokinetics?

A6: Studies in pigs show that the intramuscular administration of this compound results in a longer elimination half-life compared to intravenous administration. []

Q7: Does the presence of other drugs affect this compound pharmacokinetics?

A7: Yes, research indicates potential drug interactions. For instance, co-administration of diclofenac sodium with this compound in cows alters the pharmacokinetics of this compound, leading to a longer elimination half-life but lower overall drug exposure. []

Q8: Does water hardness impact this compound bioavailability in poultry?

A8: Yes, studies show that the bioavailability of orally administered this compound in broilers decreases with increasing water hardness, potentially due to the formation of coordination complexes with calcium and magnesium ions, which may affect drug absorption. []

Q9: What is the impact of infection on this compound pharmacokinetics?

A9: Pharmacokinetic studies in broilers infected with Escherichia coli reveal altered drug disposition compared to healthy birds, with lower plasma this compound concentrations observed in infected birds. []

Q10: What is the efficacy of this compound against Ornithobacterium rhinotracheale infections in turkeys?

A10: Research demonstrates that this compound administered through drinking water effectively reduces clinical signs and bacterial load in turkeys experimentally infected with Ornithobacterium rhinotracheale, even in the presence of a pre-existing avian pneumovirus infection. []

Q11: Are there concerns regarding this compound resistance in bacteria?

A12: Yes, the emergence of fluoroquinolone-resistant bacteria, including Campylobacter species, has been a concern. []

Q12: How does the administration of this compound to livestock potentially contribute to bacterial resistance?

A13: Studies examining the impact of different this compound formulations (meal, pellets, granulate) in pigs revealed that while all forms led to detectable drug residues in the environment and a development of low-level resistance in E. coli, the pellet form showed a faster resistance development. []

Q13: Are there any toxicological concerns regarding this compound use in animals?

A14: Studies have explored potential adverse effects of this compound. In one study, high-dose this compound administration in a cat was linked to retinal degeneration. [] Another study showed that this compound residues in soil could negatively impact soil microbial communities and processes, depending on the concentration and exposure time. [, ]

Q14: How are this compound residues detected in animal products?

A15: Researchers commonly employ HPLC methods coupled with various detection techniques, such as UV or fluorescence detection, to quantify this compound and ciprofloxacin residues in tissues and eggs. [, ] Mass spectrometry (LC-MS) methods are also being utilized for their higher sensitivity and selectivity in residue analysis. []

Q15: What is the environmental fate of this compound?

A16: Research suggests that this compound can persist in the environment, particularly in soil, where its residues can affect microbial communities and activity. [] Further research is needed to fully understand the long-term ecological consequences of this compound use and its potential for bioaccumulation.

Q16: Are there alternatives to this compound for treating bacterial infections?

A17: Research explored the use of probiotics as an alternative to this compound in poultry, particularly for controlling Salmonella infections. [] Results suggest that probiotics could be a promising alternative, potentially mitigating the risks associated with antibiotic use.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.